![molecular formula C22H22O6 B4013613 ethyl 2-{[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate](/img/structure/B4013613.png)
ethyl 2-{[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate
Description
Synthesis Analysis
The synthesis of chromene derivatives, including ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates, involves reactions that form the chromene ring and introduce various substituents to achieve the desired structural complexity. A typical approach might involve the reaction of ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates with specific reagents to introduce the desired functional groups through reactions such as refluxing in pyridine or ethanol, leading to derivatives with varying yields and structural features (Vetyugova, Nashtatik, Safrygin, & Sosnovskikh, 2018).
Molecular Structure Analysis
The molecular structure of chromene derivatives can be elucidated through techniques such as X-ray crystallography. For instance, the structure of ethyl-2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate was determined, highlighting the arrangement of functional groups and confirming the presence of intramolecular hydrogen bonds, which are crucial for stabilizing the molecule's three-dimensional structure (Manolov, Morgenstern, & Hegetschweiler, 2012).
Chemical Reactions and Properties
Chromene derivatives undergo a variety of chemical reactions, including condensation, cyclization, and substitution, which are fundamental for modifying their chemical properties and biological activities. These reactions facilitate the introduction of various substituents into the chromene core, influencing the compound's reactivity, stability, and interactions with biological targets.
Physical Properties Analysis
The physical properties of chromene derivatives, such as solubility, melting point, and crystal structure, can be influenced by the nature and position of substituents on the chromene core. Spectroscopic and diffractometric techniques, including capillary powder X-ray diffraction (PXRD) and solid-state nuclear magnetic resonance (SSNMR), are employed to characterize these properties and understand the compound's behavior in different environments (Vogt, Williams, Johnson, & Copley, 2013).
properties
IUPAC Name |
ethyl 2-[4-(4-methoxyphenyl)-8-methyl-2-oxochromen-7-yl]oxypropanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O6/c1-5-26-22(24)14(3)27-19-11-10-17-18(12-20(23)28-21(17)13(19)2)15-6-8-16(25-4)9-7-15/h6-12,14H,5H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJJGPPSZPUWRQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=C(C2=C(C=C1)C(=CC(=O)O2)C3=CC=C(C=C3)OC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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